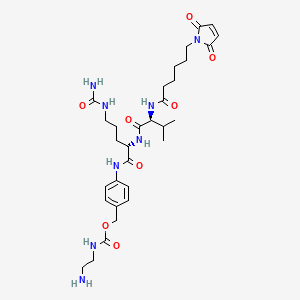

MC-VC-Pab-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H46N8O8 |

|---|---|

Molecular Weight |

658.7 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-(2-aminoethyl)carbamate |

InChI |

InChI=1S/C31H46N8O8/c1-20(2)27(38-24(40)8-4-3-5-18-39-25(41)13-14-26(39)42)29(44)37-23(7-6-16-34-30(33)45)28(43)36-22-11-9-21(10-12-22)19-47-31(46)35-17-15-32/h9-14,20,23,27H,3-8,15-19,32H2,1-2H3,(H,35,46)(H,36,43)(H,37,44)(H,38,40)(H3,33,34,45)/t23-,27-/m0/s1 |

InChI Key |

CNKMVFCYQSFWSZ-HOFKKMOUSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCN)NC(=O)CCCCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the MC-VC-Pab-NH2 Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The MC-VC-Pab-NH2 linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. This guide provides a comprehensive technical overview of the linker's structure, components, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in the strategic design and evaluation of next-generation ADCs.

Core Structure and Components

The this compound linker, chemically known as Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate, is a cleavable linker system designed for optimal stability in systemic circulation and efficient, specific release of a cytotoxic payload within the target tumor cell.[1][] It is comprised of three key functional units:

-

Maleimidocaproyl (MC): This unit serves as the conjugation point to the antibody. The maleimide group reacts specifically with free thiol groups, typically on cysteine residues of the antibody that have been exposed through the reduction of interchain disulfide bonds, forming a stable thioether bond.[1][]

-

Valine-Citrulline (VC): This dipeptide is the enzymatically cleavable component of the linker. It is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[3] This enzymatic cleavage is the primary mechanism for the targeted release of the payload.

-

para-Aminobenzylcarbamate (Pab): This unit acts as a self-immolative spacer. Following the cleavage of the valine-citrulline dipeptide by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. This fragmentation releases the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant, ensuring a clean and traceless drug release. The terminal amine group (-NH2) on the Pab spacer is the attachment point for the cytotoxic drug.

Mechanism of Action: From Systemic Circulation to Payload Release

The functionality of the this compound linker is a carefully orchestrated process that ensures the targeted delivery and release of the cytotoxic payload.

The process begins with the ADC circulating in the bloodstream, where the linker is designed to be highly stable to prevent premature drug release and associated off-target toxicity. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including Cathepsin B. Cathepsin B recognizes and cleaves the valine-citrulline dipeptide, initiating the self-immolation of the Pab spacer and the subsequent release of the active cytotoxic payload into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for the this compound linker, providing a basis for comparison with other linker technologies.

Table 1: In Vitro Plasma Stability of ADCs with Different Linkers

| Linker Type | ADC Construct | Species | Incubation Time | % Intact ADC Remaining | Reference |

| MC-VC-Pab | Trastuzumab-MC-VC-Pab-MMAE | Human | 6 days | >99% | |

| MC-VC-Pab | Trastuzumab-MC-VC-Pab-MMAE | Monkey | 6 days | >99% | |

| MC-VC-Pab | Trastuzumab-MC-VC-Pab-MMAE | Mouse | 6 days | ~75% | |

| SMCC (non-cleavable) | Cys-linker-MMAE ADC | Human | 7 days | >99.99% |

Note: The reduced stability in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which can cleave the valine-citrulline linker.

Table 2: In Vivo Stability of MC-VC-Pab Linker

| ADC Construct | Animal Model | Half-life of Intact ADC | Reference |

| Generic Mc-Val-Cit-PABOH | Mice | 6.0 days | |

| Generic Mc-Val-Cit-PABOH | Monkey | 9.6 days |

Table 3: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

| Dipeptide Sequence | Substrate | Relative Cleavage Rate (vs. Val-Cit) | Reference |

| Val-Cit | Model Peptide-AMC | 1.00 | |

| Phe-Lys | Doxorubicin Conjugate | Higher (t½ = 8 min) | |

| Val-Lys | Doxorubicin Conjugate | Higher (t½ = 9 min) |

Note: AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group used in cleavage assays.

Detailed Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the synthesis and evaluation of ADCs. The following sections provide detailed methodologies for key procedures involving the this compound linker.

Synthesis of this compound Linker

A robust and scalable synthesis of the this compound linker is crucial for ADC development. An improved methodology that avoids epimerization and enhances overall yield involves a six-step process starting from L-Citrulline.

Materials:

-

L-Citrulline

-

Fmoc-Cl or Fmoc-OSu

-

p-Aminobenzyl alcohol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

Fmoc-Val-OH

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Fmoc Protection of L-Citrulline: React L-Citrulline with Fmoc-Cl or Fmoc-OSu in the presence of a base to yield Fmoc-L-Citrulline.

-

Coupling with p-Aminobenzyl Alcohol: Couple Fmoc-L-Citrulline with p-aminobenzyl alcohol using HATU as the coupling reagent and DIPEA as the base to form Fmoc-Cit-PABOH.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF to yield H2N-Cit-PABOH.

-

Dipeptide Formation: Couple the deprotected H2N-Cit-PABOH with Fmoc-Val-OH using HATU and DIPEA to form Fmoc-Val-Cit-PABOH.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the dipeptide using 20% piperidine in DMF to yield H2N-Val-Cit-PABOH.

-

Coupling with Maleimidocaproic Acid: React the deprotected dipeptide with an activated form of 6-maleimidohexanoic acid (e.g., MC-OSu) to obtain the final MC-VC-Pab-OH linker.

-

Amine Functionalization (for -NH2 variant): The terminal hydroxyl group of the Pab spacer can be converted to an amine through standard chemical transformations if the payload requires an amine for conjugation.

Purification: Each step should be followed by appropriate purification techniques, such as flash chromatography or preparative HPLC, and the identity and purity of the products should be confirmed by LC-MS and NMR.

Antibody Conjugation Protocol

The most common method for conjugating the MC-VC-Pab linker to an antibody involves the partial reduction of interchain disulfide bonds to generate free thiol groups, followed by a thiol-maleimide coupling reaction.

Materials:

-

Monoclonal antibody (in a suitable buffer like PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

MC-VC-Pab-Payload conjugate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Desalting column (e.g., Sephadex G25)

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Partial Reduction of Antibody: Add a molar excess of TCEP or DTT to the antibody solution. The exact molar ratio needs to be optimized for each antibody to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. Incubate the reaction at 37°C for 1-2 hours.

-

Drug-Linker Preparation: Dissolve the MC-VC-Pab-Payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM) immediately before use.

-

Conjugation Reaction: Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v). Allow the reaction to proceed at room temperature for 1 hour with gentle mixing.

-

Purification of the ADC: Remove unreacted drug-linker and reducing agent using a desalting column equilibrated with PBS, pH 7.4. Collect the eluate containing the purified ADC.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, consistency, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), drug load distribution, and the integrity of the conjugate.

4.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and drug load distribution of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity with each conjugated drug-linker molecule.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.).

-

Calculate the weighted average DAR from the peak areas of the different species.

4.3.2. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity and integrity of the ADC and for determining the DAR.

Procedure:

-

Intact Mass Analysis: The purified ADC can be analyzed by LC-MS to determine the mass of the intact conjugate. The mass difference between the unconjugated antibody and the ADC can be used to calculate the average DAR.

-

Reduced Mass Analysis: The ADC can be reduced to separate the light and heavy chains. LC-MS analysis of the reduced sample will show peaks corresponding to the unconjugated and conjugated light and heavy chains, allowing for a more detailed characterization of the drug load distribution.

Conclusion

The this compound linker represents a highly successful and clinically validated platform for the development of antibody-drug conjugates. Its design, which masterfully balances stability in circulation with efficient, targeted release of a potent cytotoxic agent, has set a benchmark in the field. The wealth of available preclinical and clinical data provides a solid foundation for researchers and drug developers working to create the next generation of targeted cancer therapies. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its implementation is paramount for the successful development of novel and effective ADCs.

References

The Core Mechanism of MC-VC-Pab-NH2 in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the widely utilized linker-payload system, MC-VC-Pab-NH2, in the context of Antibody-Drug Conjugates (ADCs). We will delve into the molecular intricacies of its function, from antibody conjugation to payload release and subsequent cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction to the this compound Linker System

The this compound linker is a cornerstone of modern ADC design, offering a sophisticated strategy for the targeted delivery of highly potent cytotoxic agents to cancer cells. This linker system is engineered to remain stable in systemic circulation, thereby minimizing off-target toxicity, and to undergo specific cleavage within the tumor microenvironment, ensuring the conditional release of the active payload.

The nomenclature this compound denotes its constituent parts:

-

MC (Maleimidocaproyl): A maleimide-containing spacer that facilitates covalent conjugation to the monoclonal antibody (mAb).

-

VC (Valine-Citrulline): A dipeptide motif that serves as a specific cleavage site for lysosomal proteases, notably Cathepsin B.

-

Pab (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the VC moiety, spontaneously releases the payload.

-

NH2 (Amine group): A reactive handle for the attachment of the cytotoxic payload.

This modular design allows for a controlled and targeted release of the cytotoxic drug, enhancing the therapeutic window of the ADC. A frequently used payload with this linker is Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent.

Mechanism of Action: From Circulation to Cytotoxicity

The therapeutic action of an ADC employing the MC-VC-Pab linker is a multi-step process that ensures precision and potency.

Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates throughout the bloodstream. The monoclonal antibody component is designed to specifically recognize and bind to a tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This high-affinity binding is the first step in targeted delivery. The stability of the thioether bond formed between the maleimide group (MC) and a cysteine residue on the antibody, along with the stability of the VC dipeptide in the bloodstream, prevents the premature release of the cytotoxic payload.[1]

Internalization and Lysosomal Trafficking

Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, primarily through a process called receptor-mediated endocytosis.[2] The internalized complex is encapsulated within an endosome. This endosome then traffics through the cell and fuses with a lysosome. The lysosome is an acidic organelle containing a variety of degradative enzymes, including proteases.[3]

Payload Release: A Two-Step Cleavage Process

The acidic environment and the presence of specific proteases within the lysosome are the triggers for payload release.[4]

-

Enzymatic Cleavage: The valine-citrulline (VC) dipeptide is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[5] This enzymatic cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl (Pab) spacer. While Cathepsin B is a primary cleaving enzyme, studies have shown that other lysosomal cysteine proteases like Cathepsin L, S, and F can also cleave the Val-Cit linker, providing a degree of redundancy and potentially reducing the likelihood of resistance due to the loss of a single protease.

-

Self-Immolation: The cleavage of the VC dipeptide initiates a spontaneous and rapid 1,6-elimination reaction of the p-aminobenzylcarbamate (PAB) spacer. This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload (e.g., MMAE), along with carbon dioxide and an aromatic remnant. This "traceless" release is crucial for ensuring the payload can exert its full cytotoxic potential.

Figure 1. Intracellular trafficking and mechanism of action of an MC-VC-Pab-based ADC.

Intracellular Cytotoxicity of the Payload (MMAE)

Once released into the cytosol, a potent payload like MMAE can exert its cytotoxic effects. MMAE is a synthetic analog of dolastatin 10 and functions as a powerful anti-mitotic agent.

-

Microtubule Disruption: MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. Microtubules are essential components of the cytoskeleton and are critical for forming the mitotic spindle during cell division.

-

Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of essential cellular proteins like PARP, ultimately leading to the demise of the cancer cell.

Figure 2. Signaling pathway of MMAE-induced cytotoxicity.

The Bystander Effect

A significant advantage of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect". After the payload is released into the targeted antigen-positive (Ag+) cell, its physicochemical properties may allow it to diffuse across the cell membrane and into the surrounding tumor microenvironment. This diffused payload can then be taken up by neighboring antigen-negative (Ag-) cancer cells, inducing their apoptosis. This phenomenon is particularly important in treating heterogeneous tumors where not all cells express the target antigen.

Quantitative Data and Performance Metrics

The performance of an ADC with the this compound linker is evaluated through a series of in vitro and in vivo assays. The following tables summarize representative quantitative data for ADCs utilizing this linker system, often with an MMAE payload.

Table 1: In Vitro Cytotoxicity of a Trastuzumab-MC-VC-Pab-MMAE ADC

| Cell Line | HER2 Expression | IC50 (nM) | Reference |

| SK-BR-3 | High | 0.5 - 5 | |

| N87 | High | 1 - 10 | |

| BT-474 | High | 1 - 15 | |

| MDA-MB-453 | Moderate | 10 - 50 | |

| MCF7 | Low | >100 |

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 2: In Vivo Plasma Stability of MC-VC-Pab-MMAE ADCs

| Species | Linker Stability Metric | Value | Key Observation | Reference |

| Mouse | ADC Half-life | Shorter | Susceptible to cleavage by carboxylesterase 1c (Ces1c) | |

| Rat | % HMWS after 6 days | ~25.3% | High-molecular-weight species (aggregation) observed | |

| Monkey | % HMWS after 6 days | ~20.3% | Lower aggregation compared to rodents | |

| Human | % HMWS after 6 days | ~24.2% | - |

Note: In vivo stability can vary significantly between preclinical species and humans.

Table 3: In Vivo Tumor Growth Inhibition (TGI) of an Erbitux-vc-PAB-MMAE ADC in a Mouse Xenograft Model (A549 cells)

| Treatment Group | TGI (%) | p-value vs. Control | Reference |

| Control | 0 | - | |

| Erbitux (Cetuximab) | ~40 | <0.05 | |

| Cisplatin | ~55 | <0.05 | |

| Erbitux-vc-PAB-MMAE | ~75 | <0.01 |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of ADCs. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the diluted compounds to the respective wells.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay quantifies the ability of an ADC to kill neighboring Ag- cells.

Materials:

-

Ag+ cell line

-

Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC and control articles

-

96-well plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of each cell line.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

-

Incubation: Incubate the plates for 72-120 hours.

-

Fluorescence Measurement: Measure the GFP fluorescence intensity. This will specifically quantify the viability of the Ag- cell population.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Figure 3. Experimental workflow for the co-culture bystander effect assay.

In Vivo Plasma Stability Assay (LC-MS Method)

This assay assesses the stability of the ADC and the premature release of the payload in plasma.

Materials:

-

ADC

-

Plasma from relevant species (e.g., mouse, human)

-

Incubator

-

LC-MS/MS system

-

Reagents for immunoaffinity capture (e.g., anti-human Fc antibody-coated beads)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Immunoaffinity Capture: At each time point, capture the ADC and any antibody-containing fragments from the plasma using anti-human Fc antibody-coated beads.

-

Elution and Digestion: Elute the captured proteins and, for some analyses, perform enzymatic digestion (e.g., with papain or IdeS) to separate the Fab and Fc fragments or to release the conjugated payload.

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to quantify the intact ADC, total antibody, and released payload.

-

Data Analysis: Calculate the drug-to-antibody ratio (DAR) over time to determine the rate of drug deconjugation.

Conclusion

The this compound linker system represents a highly refined and clinically validated platform for the development of antibody-drug conjugates. Its sophisticated mechanism of action, which balances stability in circulation with efficient, targeted release of a potent cytotoxic agent within the tumor microenvironment, has set a benchmark in the field of targeted cancer therapy. A thorough understanding of its mechanism, supported by robust quantitative analysis and well-defined experimental protocols, is paramount for researchers and drug developers striving to create the next generation of life-saving oncology therapeutics. The ability to induce a bystander effect further enhances its therapeutic potential, particularly in the context of heterogeneous tumors. Continued research into the nuances of linker stability and cleavage in different biological contexts will undoubtedly lead to even more effective and safer ADC designs in the future.

References

The Crucial Role of the PAB Spacer in MC-VC-Pab-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Lynchpin of Payload Liberation: The Self-Immolative PAB Spacer

The MC-VC-Pab-NH2 linker is meticulously designed for stability in systemic circulation and specific cleavage within the target tumor cell. It comprises three key components:

-

MC (Maleimidocaproyl): This group serves as the reactive handle for conjugation to the antibody, typically through a stable thioether bond with a cysteine residue.

-

VC (Valine-Citrulline): This dipeptide is the enzymatically cleavable trigger. It is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.

-

Pab (p-aminobenzyl): This unit is a self-immolative spacer that connects the dipeptide to the amine group of the payload.

The primary and indispensable role of the PAB spacer is to ensure the release of the cytotoxic payload in its native, unmodified, and fully active form. Following the cleavage of the valine-citrulline dipeptide by cathepsin B in the lysosome, the exposed amine on the PAB moiety initiates a spontaneous, irreversible 1,6-electronic cascade. This "self-immolation" results in the fragmentation of the spacer into p-aminobenzyl alcohol, which then releases carbon dioxide and the unmodified payload.

Without the PAB spacer, the cleavage of the VC dipeptide would leave a fragment of the linker attached to the payload. This modification could sterically hinder the drug's interaction with its target, thereby reducing its potency and the overall efficacy of the ADC.

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the intricate processes involved, the following diagrams, generated using the DOT language, depict the signaling pathway of payload release and a typical experimental workflow for ADC synthesis and evaluation.

Caption: Mechanism of PAB spacer self-immolation.

Caption: Experimental workflow for ADC synthesis and evaluation.

Data Presentation

As previously noted, the scientific literature reviewed does not contain direct quantitative comparisons of ADCs with and without the PAB spacer. Such studies would be invaluable for definitively quantifying the impact of the self-immolative mechanism on ADC performance. However, we can summarize the expected outcomes and present a template for how such data would be structured for easy comparison.

Table 1: Hypothetical Comparison of ADC Performance Metrics

| Parameter | ADC with MC-VC-Pab Linker | ADC with MC-VC Linker (No Pab) | Rationale for Expected Difference |

| Payload Release | |||

| % Unmodified Payload Released | High | Low to None | PAB spacer is required for the release of the native payload. |

| Release Half-life (in lysosomes) | Rapid | Slower/Incomplete | Self-immolation is a fast, kinetically favored process. |

| In Vitro Cytotoxicity | |||

| IC50 (nM) | Lower | Higher | The unmodified payload is expected to have significantly higher potency. |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (%) | High | Low to Moderate | Inefficient payload release and lower potency would lead to reduced anti-tumor activity. |

| Pharmacokinetics | |||

| ADC Half-life (hours) | Similar | Similar | The PAB spacer is not expected to significantly alter the overall ADC clearance. |

| Free Payload in Plasma (AUC) | Low | Very Low | Both linkers are designed for stability, but the released payload from the non-PAB linker would be modified. |

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound linker and its subsequent conjugation and evaluation, compiled from various sources in the scientific literature.

Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol outlines a robust method for the synthesis of the core dipeptide-spacer unit.

-

Synthesis of Fmoc-Cit-PAB-OH:

-

Dissolve L-Citrulline in a suitable solvent system (e.g., aqueous acetone or dioxane).

-

Add a base (e.g., sodium bicarbonate) and cool the mixture in an ice bath.

-

Add Fmoc-Cl or Fmoc-OSu portion-wise while maintaining the temperature and pH.

-

After the reaction is complete, acidify the solution and extract the Fmoc-L-Citrulline.

-

Dissolve the protected citrulline and p-aminobenzyl alcohol in DMF.

-

Add a coupling agent such as HATU and a base like DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

-

Purify the product by column chromatography.

-

-

Fmoc Deprotection of Fmoc-Cit-PAB-OH:

-

Dissolve the Fmoc-Cit-PAB-OH in DMF.

-

Add an excess of a secondary amine, such as piperidine or triethylamine, and stir at room temperature.

-

Monitor the deprotection by TLC or HPLC.

-

Once complete, remove the solvent and excess amine under reduced pressure to yield H2N-Cit-PAB-OH.

-

-

Coupling of Fmoc-Valine:

-

Dissolve the H2N-Cit-PAB-OH and Fmoc-Val-OSu in DMF.

-

Stir the reaction at room temperature for several hours until completion is confirmed by TLC or HPLC.

-

Remove the solvent and purify the crude product by flash column chromatography to obtain Fmoc-Val-Cit-PAB-OH.

-

Conjugation of MC-VC-Pab-Payload to Antibody

This protocol describes the conjugation of a pre-formed maleimide-activated linker-payload to a monoclonal antibody.

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

-

Add a reducing agent, such as TCEP, in a controlled molar excess to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Conjugation:

-

Dissolve the MC-VC-Pab-Payload in a small amount of a compatible organic solvent (e.g., DMSO).

-

Add the dissolved linker-payload to the reduced antibody solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

In Vitro Evaluation of ADC

These assays are crucial for characterizing the performance of the synthesized ADC.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Use hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) to determine the average number of drug molecules conjugated to each antibody.

-

-

Plasma Stability Assay:

-

Incubate the ADC in human plasma at 37°C for various time points.

-

At each time point, quantify the amount of intact ADC and released payload using an appropriate analytical method, such as ELISA or LC-MS/MS.

-

-

Cathepsin B Cleavage Assay:

-

Incubate the ADC with purified cathepsin B in an appropriate buffer at 37°C.

-

Monitor the release of the payload over time using HPLC or LC-MS/MS to determine the cleavage kinetics.

-

-

Cytotoxicity Assay:

-

Culture target cancer cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

-

After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value for each compound.

-

Conclusion

The p-aminobenzyl (PAB) spacer is a critical component of the this compound linker system, ensuring the efficient and traceless release of the cytotoxic payload within the target cell. Its self-immolative mechanism is a key design feature that contributes to the high potency of ADCs utilizing this technology. While direct quantitative data comparing ADCs with and without the PAB spacer is lacking in the readily available literature, the mechanistic understanding strongly supports its indispensable role. The experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to synthesize, conjugate, and evaluate ADCs based on this well-established and clinically validated linker technology. Further research providing direct quantitative comparisons would be highly valuable to the field.

An In-depth Technical Guide to the Valine-Citrulline Cleavage Site: A Core Component of Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker represents a critical innovation in the field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs). Its exquisite sensitivity to the tumor microenvironment has established it as a cornerstone of cleavable linker technology. This technical guide provides a comprehensive examination of the Val-Cit cleavage site, detailing the underlying mechanisms, quantitative kinetic data, and the experimental protocols essential for its evaluation and implementation in drug development.

The Valine-Citrulline Linker: Structure and Function

The Val-Cit linker is a dipeptide composed of the amino acids L-valine and L-citrulline. In the context of ADCs, this linker is engineered to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the target cell, primarily the lysosomal cysteine protease, Cathepsin B.[1][2][3] Cathepsin B is frequently overexpressed in a variety of tumor types, making the Val-Cit linker a highly selective trigger for payload release within cancer cells.[2][4]

The strategic design of the Val-Cit linker often incorporates a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which connects the dipeptide to the cytotoxic payload. Upon enzymatic cleavage of the amide bond between citrulline and the PABC spacer, a cascade of spontaneous electronic rearrangements, known as self-immolation, occurs. This process ensures the efficient and traceless release of the unmodified, fully active drug within the target cell.

Quantitative Analysis of Val-Cit Cleavage

The efficiency of Val-Cit cleavage by Cathepsin B is a critical parameter in ADC design, directly impacting the therapeutic window of the drug. While comprehensive kinetic data for a wide range of Val-Cit-containing ADCs is not always publicly available, studies on model substrates provide valuable insights into the cleavage kinetics. The Michaelis-Menten constants, kcat (turnover number) and Km (Michaelis constant), and their ratio (kcat/Km), the specificity constant, are key indicators of enzymatic efficiency.

| Dipeptide Linker | Enzyme | Relative Cleavage Rate/Kinetic Parameters | Reference |

| Val-Cit | Cathepsin B | Baseline standard for ADC linkers | |

| Val-Ala | Cathepsin B | Cleaved at approximately half the rate of Val-Cit | |

| Phe-Lys | Cathepsin B | Cleaved approximately 30-fold faster than Val-Cit |

Note: The data presented are illustrative and based on typical performance as described in the scientific literature. Actual kinetic parameters can vary depending on the specific ADC construct, experimental conditions, and the nature of the payload.

Signaling Pathway: ADC Internalization and Payload Release

The journey of a Val-Cit linked ADC from the bloodstream to the release of its cytotoxic payload is a multi-step process. This pathway ensures that the potent drug is delivered specifically to the cancer cells, minimizing off-target toxicity.

Experimental Protocols

Accurate and reproducible assessment of Val-Cit linker cleavage is paramount for the preclinical evaluation of ADCs. The following are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)

This high-throughput assay is ideal for screening and comparing the cleavage susceptibility of different dipeptide linkers.

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by recombinant human Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5

-

Cathepsin B inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer and bring to 37°C.

-

Activate Cathepsin B by pre-incubating in Assay Buffer for 15 minutes at 37°C.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired concentration in Assay Buffer.

-

-

Assay Setup (per well):

-

Sample: 50 µL of activated Cathepsin B + 50 µL of substrate solution.

-

Negative Control: 50 µL of pre-incubated Cathepsin B and inhibitor + 50 µL of substrate solution.

-

Blank: 50 µL of Assay Buffer + 50 µL of substrate solution.

-

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Plot fluorescence units versus time. The initial rate of the reaction is determined from the linear portion of the curve.

-

For Michaelis-Menten kinetics, perform the assay at various substrate concentrations to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.

-

In Vitro ADC Cleavage and Payload Release Assay (HPLC-Based)

This assay provides a quantitative measure of the release of the actual payload from the ADC.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile containing an internal standard.

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with pre-warmed Assay Buffer.

-

Initiate Reaction: Add activated Cathepsin B (e.g., 20 nM final concentration) to the ADC mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding an excess of cold Quenching Solution.

-

Sample Preparation: Centrifuge the samples to precipitate the antibody and enzyme. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Intracellular Catabolism Assay

This assay assesses the processing of the ADC within the target cells, providing insights into the overall efficiency of payload release in a cellular context.

Objective: To measure the generation of payload-containing catabolites from an ADC in cancer cells.

Materials:

-

Target cancer cell line

-

Antibody-Drug Conjugate (ADC)

-

Cell culture reagents

-

Lysis buffer

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Plate the target cells and allow them to adhere. Treat the cells with the ADC at a specific concentration.

-

Incubation: Incubate the cells for various time points (e.g., 0, 4, 24, 48 hours).

-

Cell Lysis: At each time point, wash the cells with cold PBS and lyse the cells.

-

Sample Preparation: Process the cell lysate to extract the catabolites.

-

LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to identify and quantify the payload-containing catabolites.

-

Data Analysis: Plot the amount of each catabolite over time to understand the kinetics of intracellular ADC processing.

Experimental and Logical Workflow Diagrams

Visualizing the experimental and logical workflows can aid in the planning and execution of studies on the Val-Cit cleavage site.

Conclusion

The Valine-Citrulline cleavage site is a sophisticated and highly effective component in the design of targeted therapies. Its selective cleavage by Cathepsin B within the tumor microenvironment, coupled with a self-immolative spacer, allows for precise and efficient release of cytotoxic payloads. A thorough understanding of the cleavage mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and optimization of the next generation of antibody-drug conjugates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of MC-VC-Pab-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylamide (MC-VC-Pab-NH2), a critical linker molecule in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and scientists involved in the field of targeted cancer therapeutics and bioconjugation.

Core Chemical Properties

This compound is a key component in the design of cleavable ADCs. Its structure is meticulously crafted to ensure stability in systemic circulation and specific release of a cytotoxic payload within the target tumor cells. The primary chemical properties of this compound and its commonly used trifluoroacetate (TFA) salt are summarized below.

| Property | This compound | This compound TFA Salt |

| Molecular Formula | C31H46N8O8 | C33H47F3N8O10 |

| Molecular Weight | 658.75 g/mol | 772.77 g/mol |

| Appearance | Solid | White to off-white solid |

| CAS Number | 1616727-20-8 | 1616727-21-9 |

Functional Components and Mechanism of Action

The this compound linker is a composite structure, with each component playing a crucial role in the function of the resulting ADC.

-

Maleimidocaproyl (MC): This group contains a maleimide moiety that serves as a reactive handle for covalent conjugation to thiol groups, typically from reduced cysteine residues on a monoclonal antibody. This reaction forms a stable thioether bond.

-

Valine-Citrulline (VC): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for payload release.

-

p-Aminobenzyl (Pab): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the Pab spacer undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload.

-

Amine (-NH2): The terminal amine group provides a versatile attachment point for the cytotoxic payload.

The sequential process of ADC activation is a hallmark of this linker's design, ensuring targeted drug delivery and minimizing off-target toxicity.

Solubility Profile

| Solvent | This compound TFA Salt Solubility | Notes |

| DMSO | 100 mg/mL (129.40 mM) | May require ultrasonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |

| DMF | Soluble (qualitative) | A related compound, Mc-Val-Cit-PABC-PNP, is soluble in DMF at 25 mg/mL. |

Note on Aqueous Solubility: The aqueous solubility of maleimide-containing linkers can be limited. The presence of the peptide and other hydrophobic moieties in this compound suggests that its solubility in aqueous buffers is likely to be low. For conjugation reactions, a common practice is to dissolve the linker in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous antibody solution, ensuring the final concentration of the organic solvent is low enough (typically <10%) to prevent denaturation of the antibody.

Experimental Protocols

General Handling and Storage

To ensure the integrity and reactivity of this compound, proper handling and storage are essential.

-

Storage: The solid compound should be stored at -20°C in a dry, inert atmosphere.[] The TFA salt is typically stored at 4°C, sealed and protected from moisture and light.[2]

-

Solution Storage: Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

Protocol for Dissolution

Due to its limited aqueous solubility, a specific procedure is required to prepare this compound for conjugation reactions.

-

Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for preparing the initial stock solution.

-

Preparation of Stock Solution:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

-

If necessary, sonicate the solution to ensure complete dissolution.

-

-

Use in Aqueous Reactions: For conjugation to an antibody in an aqueous buffer, the concentrated DMSO stock solution should be added dropwise to the antibody solution with gentle mixing. The final concentration of DMSO in the reaction mixture should be carefully controlled to remain below 10% (v/v) to maintain the stability and activity of the antibody.[3]

Protocol for Antibody Conjugation

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody via cysteine residues. This process involves the reduction of interchain disulfide bonds followed by reaction with the maleimide group of the linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add a molar excess of TCEP. The exact ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Add the prepared stock solution of this compound to the reduced antibody solution. A slight molar excess of the linker is typically used.

-

Allow the reaction to proceed at room temperature for 1 hour with gentle agitation.

-

-

Quenching:

-

Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker, payload, and other small molecules using a suitable method such as size-exclusion chromatography.

-

Protocol for Cathepsin B Cleavage Assay

This assay is used to verify the enzymatic cleavage of the VC dipeptide linker, which is a critical step in the payload release mechanism.

Materials:

-

Purified ADC conjugated with a payload via the MC-VC-Pab linker

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Reducing agent (e.g., DTT)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for analysis

Procedure:

-

Enzyme Activation: Activate the Cathepsin B by pre-incubating it in the assay buffer containing a reducing agent like DTT.

-

Cleavage Reaction:

-

Incubate the ADC with the activated Cathepsin B at 37°C.

-

Collect aliquots at various time points.

-

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) to each aliquot.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.

Visualized Workflows and Signaling Pathways

Antibody-Drug Conjugation Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an antibody-drug conjugate using this compound.

Caption: Workflow for ADC Synthesis and Purification.

Mechanism of Intracellular Payload Release

This diagram depicts the signaling pathway of an ADC utilizing the MC-VC-Pab linker, from cell surface binding to the intracellular release of the cytotoxic payload.

Caption: Intracellular Payload Release Pathway.

References

Foundational Research on Cathepsin B Cleavable Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and principles underlying cathepsin B cleavable linkers, a critical component in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). This document details their mechanism of action, design considerations, and the experimental methodologies used for their evaluation.

Introduction to Cathepsin B Cleavable Linkers

Cathepsin B is a cysteine protease predominantly located in the lysosomes of cells.[] Its expression is significantly elevated in various tumor cells, making it a prime target for enzyme-triggered drug release.[] Cathepsin B cleavable linkers are designed to be stable in systemic circulation but are selectively cleaved by this enzyme upon internalization into target cancer cells, leading to the release of a cytotoxic payload.[2][3] This targeted approach enhances the therapeutic window of potent anticancer agents by minimizing systemic toxicity.[2]

The most common and well-characterized cathepsin B cleavable motif is the dipeptide sequence valine-citrulline (Val-Cit). Another frequently used sequence is valine-alanine (Val-Ala). These dipeptides are often coupled with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which facilitates the efficient release of the active drug following enzymatic cleavage.

Mechanism of Action

The targeted drug delivery and release mechanism involving a cathepsin B cleavable linker in an ADC is a multi-step process:

-

Circulation and Targeting: The ADC circulates in the bloodstream and selectively binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, overexpressed and highly active cathepsin B recognizes and cleaves the specific peptide sequence (e.g., Val-Cit) in the linker.

-

Self-Immolation and Payload Release: The cleavage of the peptide bond initiates a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Diagram: ADC Mechanism of Action with a Cathepsin B Cleavable Linker

Caption: Workflow of ADC internalization, lysosomal trafficking, and payload release.

Quantitative Data on Linker Performance

The efficacy of cathepsin B cleavable linkers is evaluated based on several quantitative parameters, including plasma stability, cleavage efficiency, and cytotoxic potency. The following tables summarize key performance data from various studies.

| Linker Type | Plasma Stability (Human) | Cleavage Efficiency (with Cathepsin B) | In Vitro Potency (IC50) | Reference |

| Val-Cit based | Stable | >90% drug release | 45% average reduction vs. previous ADC version | |

| EVCit and DVCit | Highly stable | Highly responsive to cathepsin B-mediated cleavage | Not specified | |

| Val-Cit-PABC | Reasonably stable | Readily cleaved | Not specified | |

| Phe-Arg-Arg-Leu-DOX | Nanoparticle stable for 3 days in saline | Not specified | 2.1-fold better anticancer efficacy than free DOX | |

| Val-Ala | Less hydrophobic than Val-Cit | Effective | Not specified |

| Study Parameter | Result | Note | Reference |

| Comparative Efficacy | |||

| FRRL-DOX nanoparticle vs. free DOX | 2.3-16.3-fold greater tumor-specific accumulation in vivo | FRRL = Phe-Arg-Arg-Leu | |

| Linker Modification | |||

| Val-Cit linker instability in mouse plasma | Susceptible to extracellular carboxylesterase Ces1c | Leads to premature payload release | |

| EVCit and DVCit probe stability in mouse plasma | Showed great plasma stability | EVCit = Glutamic acid-Valine-Citrulline |

Experimental Protocols

The characterization of cathepsin B cleavable linkers involves a series of in vitro and in vivo assays to determine their stability, cleavage kinetics, and biological activity.

Serum Stability Assay

Objective: To assess the stability of the linker in plasma and predict its behavior in systemic circulation.

Methodology:

-

The ADC or linker-payload conjugate is incubated in human and/or mouse plasma at 37°C for various time points (e.g., 0, 6, 24, 48 hours).

-

At each time point, an aliquot of the plasma sample is taken, and the reaction is quenched, often by protein precipitation with an organic solvent like acetonitrile.

-

The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

The amount of intact ADC or conjugate is quantified over time to determine its half-life and identify any premature cleavage products.

Enzymatic Cleavage Efficiency Assay

Objective: To measure the rate and specificity of linker cleavage by purified cathepsin B.

Methodology:

-

A fluorogenic substrate containing the cleavable peptide sequence linked to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) is used.

-

The substrate is dissolved in an assay buffer at an acidic pH (typically 4.5-5.5) to mimic the lysosomal environment, often with a reducing agent like dithiothreitol (DTT) to ensure the catalytic cysteine of cathepsin B is in its active state.

-

The reaction is initiated by adding purified cathepsin B to the substrate solution.

-

The increase in fluorescence, resulting from the cleavage of the linker and release of the fluorophore, is monitored over time using a fluorescence plate reader at 37°C.

-

The rate of cleavage is determined from the slope of the fluorescence versus time plot, and kinetic parameters like Km and kcat can be calculated.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Diagram: Experimental Workflow for Linker Evaluation

Caption: A generalized workflow for the evaluation of cathepsin B cleavable linkers.

Design Considerations and Future Directions

The design of effective cathepsin B cleavable linkers requires a balance between plasma stability and efficient intracellular cleavage. While the Val-Cit motif has been highly successful, research is ongoing to address its limitations, such as instability in mouse plasma.

Future research directions include:

-

Novel Peptide Sequences: Exploring alternative peptide sequences that are more selective for cathepsin B and less susceptible to other proteases.

-

Modified Amino Acids: Incorporating unnatural amino acids to enhance stability and tune cleavage kinetics.

-

Peptidomimetics: Developing non-peptidic linkers that mimic the substrate recognition of cathepsin B but offer improved pharmacological properties.

-

Alternative Enzymes: Investigating other lysosomal proteases, such as legumain, as triggers for linker cleavage to provide alternative targeting strategies.

The continued evolution of linker technology is crucial for the development of next-generation ADCs and other targeted therapies with improved efficacy and safety profiles.

References

Navigating Novel Antibody-Drug Conjugate Development: An In-Depth Technical Guide to Exploratory Studies Using MC-VC-Pab-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and methodologies for conducting exploratory studies on novel Antibody-Drug Conjugates (ADCs) utilizing the clinically validated maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-Pab-NH2) linker. This linker system is a cornerstone of ADC technology, offering a balance of stability in circulation and efficient intracellular cleavage for targeted payload delivery. This document will detail experimental protocols, present key quantitative data from relevant studies, and illustrate critical pathways and workflows to empower researchers in the design and evaluation of next-generation ADCs.

The this compound Linker: Mechanism of Action

The this compound linker is a multi-component system designed for controlled drug release within the target cancer cell. Its mechanism relies on the enzymatic cleavage of a dipeptide sequence by lysosomal proteases, which are abundant in the intracellular environment of tumor cells.

The key components and their functions are:

-

Maleimidocaproyl (MC): This group serves as the conjugation point to the antibody. It reacts with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.

-

Valine-Citrulline (VC): This dipeptide is the substrate for the lysosomal protease Cathepsin B.[1] In the acidic environment of the lysosome, Cathepsin B efficiently cleaves the peptide bond between citrulline and the subsequent p-aminobenzyl (Pab) group.[1]

-

p-Aminobenzyloxycarbonyl (Pab): This is a self-immolative spacer. Once the VC dipeptide is cleaved, the Pab moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated cytotoxic payload in its active form.[1]

-

Terminal Amine (-NH2): This functional group provides the attachment point for the cytotoxic payload.

This targeted release mechanism minimizes systemic exposure to the potent cytotoxic agent, thereby reducing off-target toxicity and widening the therapeutic window of the ADC.[2]

Data Presentation: In Vitro and In Vivo Performance of this compound Based ADCs

The following tables summarize key quantitative data from various preclinical studies on ADCs utilizing the MC-VC-Pab linker, most commonly with an auristatin payload such as Monomethyl Auristatin E (MMAE).

Table 1: In Vitro Cytotoxicity of MC-VC-Pab-MMAE ADCs in Various Cancer Cell Lines

| Target Antigen | Antibody | Cell Line | IC50 (nM) | Reference |

| HER2 | Hertuzumab | NCI-N87 (Gastric Cancer) | Significantly enhanced vs. naked antibody | [3] |

| HER2 | Trastuzumab | SKBR3 (Breast Cancer) | 410.54 ± 4.9 | |

| HER2 | Trastuzumab | HEK293 (Embryonic Kidney) | 482.86 ± 6.4 | |

| Tissue Factor | Anti-TF mAb | BxPC-3 (Pancreatic Cancer) | 1.15 | |

| Tissue Factor | Anti-TF mAb | PSN-1 (Pancreatic Cancer) | 15.53 | |

| Tissue Factor | Anti-TF mAb | Capan-1 (Pancreatic Cancer) | 105.65 | |

| CD30 | cAC10 | Karpas-299 (Lymphoma) | DAR-dependent | |

| EGFR | Erbitux (Cetuximab) | A549 (Lung Cancer) | Effective inhibition | |

| ICAM1 | Anti-ICAM1 mAb | HuCCT1 (Cholangiocarcinoma) | Potent ablation |

Table 2: In Vivo Efficacy of MC-VC-Pab-MMAE ADCs in Xenograft Models

| Target Antigen | Antibody | Tumor Model | Dosing Regimen | Outcome | Reference |

| HER2 | Hertuzumab | NCI-N87 Gastric Cancer | Single dose of 5 or 10 mg/kg | Sustained tumor inhibition | |

| HER2 | Trastuzumab | NCI-N87 Gastric Cancer | 10 mg/kg | Significant tumor growth inhibition | |

| CD30 | cAC10 | Karpas-299 Lymphoma | 0.25 or 0.5 mg/kg every 4 days (4 injections) | Comparable efficacy for DAR 4 and 8 | |

| ICAM1 | Anti-ICAM1 mAb | HuCCT1 Cholangiocarcinoma | 5 mg/kg every 3 days | Remarkable tumor growth inhibition | |

| Tissue Factor | Anti-TF mAb | BxPC-3 Pancreatic Cancer | - | Significant suppression of tumor growth |

Table 3: Pharmacokinetic Parameters of a Trastuzumab-MC-VC-Pab-MMAE ADC in Mice

| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Reference |

| Total Antibody | ~150 | ~15000 | ~0.67 | |

| Total MMAE | ~1.5 | ~150 | - | |

| Unconjugated MMAE | ~0.01 | ~1 | - |

Note: The values in Table 3 are approximate and derived from graphical data for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the exploratory phase of novel ADC development.

ADC Conjugation, Purification, and Characterization

Protocol 3.1.1: Conjugation of MC-VC-Pab-Payload to an Antibody

-

Antibody Preparation:

-

Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

-

-

Partial Reduction of Antibody:

-

Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP), for example, 10 mM in water.

-

Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Drug-Linker Preparation:

-

Immediately before use, dissolve the MC-VC-Pab-Payload in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a slight molar excess of the dissolved drug-linker to the reduced antibody solution. A typical starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.

-

-

Purification of the ADC:

-

Following the conjugation reaction, remove the unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

-

Collect the eluate containing the purified ADC.

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

-

Protocol 3.1.2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of drug-loaded species.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.

-

Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Detection: UV at 280 nm.

-

Analysis: The ADC is separated based on the hydrophobicity conferred by the conjugated drug-linker. The weighted average DAR can be calculated from the peak areas of the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-based conjugation).

In Vitro Characterization Assays

Protocol 3.2.1: Flow Cytometry-Based Internalization Assay

This assay quantifies the amount of ADC internalized by target cells over time.

-

Cell Seeding: Seed target cells expressing the antigen of interest in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

-

ADC Labeling: Label the ADC or antibody with a pH-sensitive dye (e.g., pHrodo™ Red) that fluoresces in the acidic environment of endosomes and lysosomes, according to the manufacturer's protocol.

-

Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions.

-

Incubation: Incubate the plate at 37°C for the desired time course (e.g., 0.5, 2, 4, and 24 hours). As a negative control for internalization, incubate a set of wells at 4°C for the longest time point.

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).

-

Flow Cytometry: Neutralize the dissociation reagent with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Protocol 3.2.2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells.

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium. Add the treatments to the cells in triplicate.

-

Incubation: Incubate the cells for a period of 72-120 hours at 37°C, 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Studies

Protocol 3.3.1: Xenograft Tumor Model

-

Cell Culture: Culture the desired human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

-

Tumor Implantation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of sterile PBS and Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the right flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

ADC Administration: Administer the ADC, vehicle control, and other control antibodies (e.g., unconjugated antibody) intravenously (i.v.) via the tail vein at the desired dose and schedule.

-

Efficacy Evaluation: Measure tumor volume (calculated as (Length x Width²)/2) and body weight two to three times per week.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Tumor growth inhibition (TGI) is a key endpoint.

Conclusion

The this compound linker system has proven to be a robust and versatile platform for the development of effective and safe Antibody-Drug Conjugates. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and in vivo characterization, is paramount for the successful progression of novel ADC candidates. This guide provides a foundational framework of protocols and representative data to aid researchers in their exploratory studies, ultimately contributing to the advancement of targeted cancer therapies.

References

The Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to the MC-VC-Pab-NH2 Linker

For Researchers, Scientists, and Drug Development Professionals

The MC-VC-Pab-NH2 linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), a powerful class of biopharmaceuticals that deliver highly potent cytotoxic agents directly to cancer cells. This guide provides a comprehensive overview of the design, rationale, and application of this linker, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. By combining the specificity of a monoclonal antibody with the cell-killing power of a small molecule drug, ADCs equipped with the this compound linker offer a targeted approach to cancer treatment, aiming to maximize efficacy while minimizing systemic toxicity.[1][][3][4]

Design and Rationale: A Symphony of Four Parts

The this compound linker is a sophisticated chemical entity composed of four key components, each with a specific function that contributes to the overall stability and conditional cleavage of the ADC.[]

-

Maleimidocaproyl (MC): This unit serves as the attachment point to the antibody. The maleimide group reacts specifically and covalently with free thiol groups, typically on cysteine residues of the antibody, forming a stable thioether bond. This ensures that the linker and its cytotoxic payload are securely attached to the antibody as it circulates in the bloodstream.

-

Valine-Citrulline (VC): This dipeptide is the heart of the linker's conditional cleavage mechanism. It is designed to be stable in the systemic circulation but is recognized and cleaved by specific enzymes, most notably Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

-

p-Aminobenzyloxycarbonyl (Pab): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active cytotoxic payload. This "self-immolation" is crucial as it ensures the release of the unmodified, fully active drug inside the target cell.

-

Amine (NH2): The terminal amine group provides a versatile handle for the conjugation of a wide variety of cytotoxic payloads that possess a reactive functional group like a carboxylic acid or an activated ester.

The overarching rationale for this design is to create an ADC that is stable in the bloodstream, preventing premature release of the toxic payload and associated side effects. Upon reaching the tumor site and being internalized by a cancer cell, the linker is designed to be efficiently cleaved in the lysosomal compartment, releasing the potent cytotoxic agent to induce cell death.

Quantitative Data Summary

The performance of an ADC is critically dependent on the stability of its linker in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data related to the MC-VC-Pab linker system.

| Parameter | Value | Species | Reference |

| In Vitro Plasma Stability of vc-MMAE ADCs (% release at 6 days) | |||

| >20% | Mouse | ||

| >4% | Rat | ||

| <1% | Monkey | ||

| <1% | Human | ||

| Cleavage Kinetics of Val-Cit Linkers by Cathepsin B | |||

| Cleavage Half-life (Doxorubicin release) | ~240 minutes | - | |

| Relative Cleavage Rate (compared to Val-Cit) | ~50% | - | |

| Physicochemical Properties of MC-VC-Pab-MMAE | |||

| Calculated AlogP | 4.79 | - | |

| Typical Drug-to-Antibody Ratio (DAR) | 4.0 | - |

Visualizing the Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the key steps from ADC internalization to payload-induced apoptosis.

Caption: ADC internalization, linker cleavage, and payload release.

Caption: Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following sections provide an overview of key experimental protocols.

Synthesis of the MC-VC-Pab-MMAE Drug-Linker

The synthesis of the complete drug-linker is a multi-step process that requires careful execution. An improved methodology has been reported to enhance the overall yield and avoid undesirable side reactions. This process typically starts from L-Citrulline and involves the incorporation of the PAB spacer, followed by dipeptide formation and subsequent coupling to MMAE and the MC group.

Antibody-Drug Conjugation (Cysteine-Based)

The most common method for attaching the MC-VC-Pab-MMAE linker to an antibody involves the partial reduction of interchain disulfide bonds on the antibody to generate free thiol groups. These thiols then react with the maleimide group of the drug-linker.

-

Antibody Preparation: The antibody is prepared at a suitable concentration in a buffer such as PBS, pH 7.4. If the buffer contains primary amines, a buffer exchange is necessary.

-

Partial Reduction: A reducing agent, such as TCEP, is added in a controlled molar excess to the antibody solution to reduce a specific number of disulfide bonds.

-

Drug-Linker Preparation: The MC-VC-Pab-MMAE is dissolved in an organic solvent like DMSO to create a stock solution immediately before use.

-

Conjugation Reaction: The drug-linker solution is added to the reduced antibody solution. The reaction is allowed to proceed for a set time with gentle mixing.

-

Purification: The resulting ADC is purified to remove unreacted drug-linker and other small molecules, typically using a desalting column.

Caption: General workflow for ADC synthesis and characterization.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and safety. Several analytical techniques are employed to assess key quality attributes.

-

Mass Spectrometry (MS): Used to determine the drug-to-antibody ratio (DAR), drug load distribution, and to confirm the integrity of the payload and linker.

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, providing information on the drug load distribution.

-

Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the ADC preparation.

-

SDS-PAGE: Can be used to visualize the conjugation on the light and heavy chains of the antibody.

In Vitro and In Vivo Evaluation

-